DMT-2'-O-Methyladenosine phosphoramidite
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Overview
Description
DMT-2’-O-Methyladenosine phosphoramidite: is a phosphoramidite monomer used primarily in the synthesis of oligonucleotides. This compound is a modified nucleoside that incorporates a 2’-O-methyl group, which enhances the stability and binding affinity of the resulting oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of DMT-2’-O-Methyladenosine phosphoramidite typically involves the protection of the hydroxyl groups of adenosine, followed by methylation at the 2’-hydroxyl position. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3’-hydroxyl group is converted to a phosphoramidite using a cyanoethyl group. The reaction conditions often involve the use of azole catalysts and appropriate solvents to facilitate the formation of the phosphoramidite .
Industrial Production Methods: : Industrial production of DMT-2’-O-Methyladenosine phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity and yield. The compound is typically stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: : DMT-2’-O-Methyladenosine phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can be substituted with various nucleophiles to form phosphodiester bonds.
Oxidation Reactions: The phosphite triester intermediate can be oxidized to form a stable phosphate triester.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of azole catalysts and alcohols.
Oxidation Reactions: Often use iodine or other oxidizing agents in the presence of water.
Major Products: : The major products formed from these reactions are oligonucleotides with enhanced stability and binding affinity due to the presence of the 2’-O-methyl group .
Scientific Research Applications
Chemistry: : DMT-2’-O-Methyladenosine phosphoramidite is widely used in the chemical synthesis of oligonucleotides. These oligonucleotides are essential tools in various research applications, including gene synthesis, sequencing, and molecular diagnostics .
Biology: : In biological research, oligonucleotides synthesized using DMT-2’-O-Methyladenosine phosphoramidite are used in antisense therapies, RNA interference, and as probes for detecting specific nucleic acid sequences .
Medicine: : The compound is used in the development of therapeutic oligonucleotides for treating genetic disorders, cancers, and viral infections. The 2’-O-methyl modification enhances the stability and efficacy of these therapeutic agents .
Industry: : In the biotechnology industry, DMT-2’-O-Methyladenosine phosphoramidite is used in the large-scale synthesis of oligonucleotides for various applications, including diagnostics and therapeutics .
Mechanism of Action
The primary mechanism of action of DMT-2’-O-Methyladenosine phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The 2’-O-methyl group enhances the stability of the oligonucleotides by increasing resistance to nuclease degradation and improving binding affinity to complementary nucleic acid sequences. This modification also reduces the immunogenicity of the oligonucleotides, making them more suitable for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite: Similar in structure but with different protective groups.
DMT-2’-O-MOE-rA(Bz) phosphoramidite: Another modified nucleoside with a different 2’-O modification.
DMT-2’-O-TBDMS-rA(bz) phosphoramidite: Contains a 2’-O-TBDMS group instead of a 2’-O-methyl group.
Uniqueness: : DMT-2’-O-Methyladenosine phosphoramidite is unique due to its 2’-O-methyl modification, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly valuable in the synthesis of therapeutic oligonucleotides .
Properties
Molecular Formula |
C41H50N7O7P |
---|---|
Molecular Weight |
783.9 g/mol |
IUPAC Name |
3-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-36-34(54-40(37(36)51-7)47-26-46-35-38(43)44-25-45-39(35)47)24-52-41(29-12-9-8-10-13-29,30-14-18-32(49-5)19-15-30)31-16-20-33(50-6)21-17-31/h8-10,12-21,25-28,34,36-37,40H,11,23-24H2,1-7H3,(H2,43,44,45)/t34-,36?,37+,40-,56?/m1/s1 |
InChI Key |
XWBXKGYBWJAXGN-YTSODZAJSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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